molecular formula C13H14O4 B8658610 Methyl 2-[(acetyloxy)methyl]-3-phenylprop-2-enoate CAS No. 124957-42-2

Methyl 2-[(acetyloxy)methyl]-3-phenylprop-2-enoate

Cat. No.: B8658610
CAS No.: 124957-42-2
M. Wt: 234.25 g/mol
InChI Key: BETMVIATCLCGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(acetyloxy)methyl]-3-phenylprop-2-enoate is a useful research compound. Its molecular formula is C13H14O4 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

124957-42-2

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 2-(acetyloxymethyl)-3-phenylprop-2-enoate

InChI

InChI=1S/C13H14O4/c1-10(14)17-9-12(13(15)16-2)8-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3

InChI Key

BETMVIATCLCGRE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=CC1=CC=CC=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The product (108.8 g) in Reference Example 1, namely 3-hydroxy-2-methylene-3-phenylpropionate methyl ester, is dissolved in acetic anhydride (113 ml; 1.20 mol), to which sulfuric acid (0.2 ml) is added, and the resulting mixture is stirred at 100° C. for 4 hours. The reaction solution is concentrated under reduced pressure, to give a crude product of the title compound at a yield of 143.9 g. 1H-NMR analysis reveals that the compound is a mixture of the E form and the Z form at a ratio of 87:13.
[Compound]
Name
product
Quantity
108.8 g
Type
reactant
Reaction Step One
Quantity
113 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl 3-hydroxy-2-methylene-3-phenylpropionate (100.6 g, 523 mmols) obtained in Example 5 was dissolved in 113 ml (1.20 mols) of acetic anhydride, and 0.2 ml of sulfuric acid were added thereto. The mixture was stirred at 100° C. for 4 hours. After the completion of the reaction, the reaction solution was concentrated under reduced pressure to obtain 135.7 g of a crude product of the above title compound.
Quantity
100.6 g
Type
reactant
Reaction Step One
Quantity
113 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.